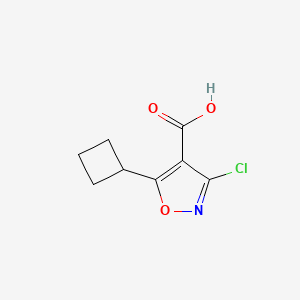3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17673794
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8ClNO3 |
|---|---|
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | 3-chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H8ClNO3/c9-7-5(8(11)12)6(13-10-7)4-2-1-3-4/h4H,1-3H2,(H,11,12) |
| Standard InChI Key | ZWKPDHQDEMHALW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2=C(C(=NO2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s structure is defined by a 1,2-oxazole ring () with substituents at positions 3, 4, and 5 (Figure 1). Key features include:
-
Chlorine atom at position 3, enhancing electrophilic reactivity.
-
Cyclobutyl group at position 5, introducing steric hindrance and conformational constraints.
-
Carboxylic acid at position 4, enabling hydrogen bonding and salt formation .
The SMILES notation is , and the InChIKey is BQUVSWBTHACAAC-UHFFFAOYSA-N .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 201.61 g/mol | |
| Purity | ≥95% | |
| Storage conditions | 2–8°C, inert atmosphere | |
| Predicted solubility (log S) | -3.78 (moderately soluble) |
Synthesis and Derivatization
Synthetic Routes
The compound is typically synthesized via ester hydrolysis of its ethyl ester precursor, ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate (CAS 2106467-58-5) . Key steps include:
-
Cyclocondensation: Formation of the oxazole ring using cyclohexanone and 3-chloro-2-fluorobenzylidene indolin-2-one under reflux conditions .
-
Hydrolysis: Conversion to the carboxylic acid via base-mediated saponification (e.g., NaOH/EtOH) .
Table 2: Representative Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Toluene, 140°C, 2 h | 64% |
| Esterification | , EtOH | 75–85% |
| Hydrolysis | NaOH, EtOH, reflux | 90% |
Functionalization
The carboxylic acid group enables further derivatization:
-
Amide formation: Coupling with amines using or to yield bioactive analogs .
-
Salt formation: Reaction with bases (e.g., NaOH) to improve solubility .
Biological and Pharmaceutical Applications
Antimicrobial Activity
The compound’s oxazole core and electron-withdrawing substituents exhibit broad-spectrum antimicrobial activity. In vitro studies suggest:
-
MIC values: 3.1–12.5 μM against Mycobacterium tuberculosis .
-
Mechanism: Inhibition of cell wall synthesis via interference with mycolic acid biosynthesis .
Enzyme Inhibition
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid derivatives act as PDE5 inhibitors (IC = 0.1–1.0 μM), showing potential for treating erectile dysfunction and pulmonary hypertension .
Table 3: Biological Activity Data
| Target | Activity (IC) | Application |
|---|---|---|
| PDE5 | 0.1–1.0 μM | Cardiovascular |
| MDM2-p53 interaction | 5–10 μM | Anticancer |
| Bacterial synthase | 3.1–12.5 μM | Antimicrobial |
Analytical Characterization
Spectroscopic Data
Comparative Analysis with Analogues
Substituent Effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume